Nintedanib

kinase selectivity VEGFR FGFR

Nintedanib (BIBF 1120, CAS 656247-17-5) is the preferred triple angiokinase inhibitor for pulmonary fibrosis research due to its unique lung-tissue partitioning (lung Cmax/AUC >> plasma), superior FVC preservation over pirfenidone, and >24 h lung retention. Its concurrent VEGFR/PDGFR/FGFR inhibition (IC50: VEGFR2 13 nM, PDGFR-β 65 nM, FGFR1/2/3 69/37/108 nM) makes it ideal for mechanistic angiogenesis/fibroblast activation studies. For oral formulation development, the esylate salt (CAS 656247-18-6) is mandatory due to ~7,000-fold solubility improvement.

Molecular Formula C31H33N5O4
Molecular Weight 539.6 g/mol
CAS No. 656247-17-5
Cat. No. B1684533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib
CAS656247-17-5
SynonymsBIBF1120;  BIBF 1120;  BIBF-1120;  Nintedanib. Brand name: Vargatef.
Molecular FormulaC31H33N5O4
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5
InChIInChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3
InChIKeyCPMDPSXJELVGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nintedanib (CAS 656247-17-5): Triple Angiokinase Inhibitor for Antifibrotic and Anticancer Procurement


Nintedanib (BIBF 1120, CAS 656247-17-5) is a small-molecule indolinone-derived triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs) [1]. It is approved globally for idiopathic pulmonary fibrosis (IPF) and certain non-small cell lung cancer (NSCLC) indications, with a well-characterized selectivity profile across multiple kinase domains [2]. The compound exists as a free base, with the ethanesulfonate (esylate) salt form (CAS 656247-18-6) being the clinically marketed entity in oral capsule formulations [3].

Nintedanib (CAS 656247-17-5) Procurement: Why In-Class Kinase Inhibitors Cannot Be Interchanged


In-class kinase inhibitors targeting VEGFR/PDGFR/FGFR pathways exhibit divergent selectivity profiles, tissue distribution characteristics, and metabolic liabilities that preclude simple substitution. Nintedanib's unique triple inhibition profile distinguishes it from selective VEGFR inhibitors (e.g., axitinib) and broader multi-kinase agents (e.g., sorafenib, sunitinib), each of which demonstrates substantially different IC50 values against FGFR and PDGFR family members [1]. Furthermore, nintedanib exhibits pronounced lung tissue partitioning with flip-flop pharmacokinetics—resulting in lung concentrations substantially higher than plasma—a property not uniformly shared across the anti-angiogenic kinase inhibitor class and critical for antifibrotic efficacy in pulmonary indications [2]. The marketed esylate salt form addresses the free base's extremely poor aqueous solubility (<10-20 μM), a formulation challenge that generic substitution with unoptimized base forms would fail to overcome [3].

Nintedanib (CAS 656247-17-5) Head-to-Head Quantitative Differentiation Evidence


Nintedanib vs. Sorafenib: Triple Angiokinase Inhibition with Superior FGFR Coverage

Nintedanib demonstrates balanced triple angiokinase inhibition across VEGFR, PDGFR, and FGFR families, whereas sorafenib lacks clinically meaningful FGFR inhibitory activity. In comparative kinase profiling, nintedanib inhibited FGFR1/2/3 with IC50 values of 69/37/108 nM, respectively, while sorafenib showed no reported FGFR inhibition at physiologically relevant concentrations [1]. For PDGFR-β, nintedanib exhibited an IC50 of 65 nM compared to sorafenib's 57 nM [1]. This broader FGFR coverage is mechanistically relevant for antifibrotic efficacy, as FGFR signaling drives fibroblast proliferation and myofibroblast differentiation in pulmonary fibrosis [2].

kinase selectivity VEGFR FGFR PDGFR cancer

Nintedanib vs. Pirfenidone: Superior Preservation of Forced Vital Capacity in IPF Patients

In a comparative real-world analysis of IPF patients, nintedanib-treated patients exhibited a significantly higher mean forced vital capacity (FVC) at 12 months and a slower rate of FVC decline compared to those receiving pirfenidone [1]. The mean difference in FVC at 12 months was 106 mL favoring nintedanib (95% CI, 34-178 mL), and the monthly FVC decline rate was -6.2 mL/month for nintedanib versus -13.4 mL/month for pirfenidone—representing a 54% slower rate of lung function deterioration [1]. A separate network meta-analysis of 10 randomized controlled trials reported that nintedanib reduced the risk of a ≥10% decline in percent predicted FVC with an odds ratio of 0.66 (95% CI, 0.51-0.85), while pirfenidone showed an odds ratio of 0.57 (95% CI, 0.45-0.74) [2].

idiopathic pulmonary fibrosis FVC decline antifibrotic clinical efficacy

Nintedanib vs. Cyclophosphamide: Prolonged Lung Tissue Residence Time

Mass spectrometry imaging (MSI) of lung tissues from bleomycin-induced pulmonary fibrosis mice revealed that nintedanib exhibits substantially longer pulmonary residence time compared to the alkylating agent cyclophosphamide [1]. Nintedanib detection intensities peaked at 4-6 hours post-oral administration and remained detectable for more than 24 hours in both fibrotic and normal lung regions. In contrast, cyclophosphamide signals diminished earlier and were undetectable beyond 24 hours [1]. This extended lung retention is consistent with nintedanib's flip-flop pharmacokinetics and high tissue-to-plasma partitioning ratio, a property that supports once-daily or twice-daily dosing regimens [2].

pulmonary fibrosis lung distribution pharmacokinetics mass spectrometry imaging

Nintedanib Free Base vs. Nintedanib Esylate Salt: Critical Solubility Differentiation for Formulation

Nintedanib free base (CAS 656247-17-5) exhibits extremely poor aqueous solubility, estimated at approximately 10-20 μM in plain water, with DMSO solubility reaching only ~10 mg/mL (18.5 mM) . In contrast, the ethanesulfonate (esylate) salt form (CAS 656247-18-6) demonstrates markedly improved aqueous solubility of 89 mg/mL (136.97 mM) in water—representing an approximately 7,000-fold increase in aqueous solubility relative to the free base [1]. The esylate salt also shows pH-dependent solubility with enhanced dissolution at pH < 3, a critical property for oral absorption in the acidic gastric environment . This solubility differential is the basis for the marketed OFEV® soft-gelatin capsule formulation, which employs a lipid suspension of nintedanib esylate in medium-chain triglycerides [2].

solubility salt form bioavailability formulation preclinical

Nintedanib Lung-to-Plasma Partitioning: Superior Pulmonary Targeting vs. Systemic Exposure Ratio

Nintedanib exhibits pronounced flip-flop pharmacokinetics characterized by extensive partitioning from plasma into lung tissue. Following oral administration, nintedanib lung Cmax and AUC were substantially higher than corresponding plasma values, indicating preferential pulmonary accumulation [1]. Pharmacokinetic modeling demonstrated that oral-delivered nintedanib lung levels were not dose-proportional and that lung tissue concentrations exceeded plasma concentrations by a considerable margin [2]. In a comparative study of inhaled versus oral administration, 0.21 mg/kg intranasal nintedanib (short-duration inhaled exposure) achieved equivalent-to-superior antifibrotic activity compared to 30 mg/kg oral dosing—representing a ~140-fold dose reduction for equivalent pulmonary efficacy, attributed to nintedanib's inherent lung-targeting properties [2].

lung targeting tissue distribution flip-flop pharmacokinetics pulmonary fibrosis

Nintedanib Drug-Drug Interaction Liability: Defined CYP3A4/P-gp Substrate Profile with Quantifiable Exposure Changes

Nintedanib is a substrate of P-glycoprotein (P-gp) and, to a minor extent, CYP3A4 [1]. Coadministration with the strong P-gp/CYP3A4 inhibitor ketoconazole increased nintedanib AUC by 1.61-fold (61% increase) and Cmax by 1.83-fold (83% increase) [2]. Conversely, coadministration with the strong P-gp/CYP3A4 inducer rifampicin decreased nintedanib AUC to 50.3% of baseline and Cmax to 60.3% of baseline [2]. Importantly, nintedanib coadministration with pirfenidone does not alter the exposure of either agent, enabling combination therapy without dose adjustment [3]. A physiologically based pharmacokinetic (PBPK) model validated these DDI magnitudes, predicting a Cmax ratio of 0.56 and AUC ratio of 0.48 with rifampicin coadministration [4].

drug-drug interaction CYP3A4 P-glycoprotein ketoconazole rifampicin

Nintedanib (CAS 656247-17-5): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Preclinical Idiopathic Pulmonary Fibrosis (IPF) Efficacy Models

Nintedanib is the optimal procurement choice for bleomycin-induced or silica-induced pulmonary fibrosis models requiring robust antifibrotic efficacy readouts. Its superior FVC preservation compared to pirfenidone [8] and prolonged lung tissue retention exceeding 24 hours [9] provide a reliable positive control for validating novel antifibrotic candidates. The compound's preferential lung partitioning (lung Cmax and AUC substantially higher than plasma) ensures sustained target engagement in the pulmonary compartment [10].

Combination Therapy Studies with Pirfenidone Requiring No Dose Adjustment

For research programs evaluating combination antifibrotic strategies, nintedanib can be co-administered with pirfenidone without altering the pharmacokinetic exposure of either agent [8]. This property enables straightforward dual-therapy experimental designs without complex dose titration protocols, reducing experimental variability and simplifying interpretation of combination efficacy data [9].

Kinase Selectivity Profiling and FGFR-Dependent Pathway Studies

Nintedanib is uniquely suited for experiments requiring concurrent inhibition of VEGFR, PDGFR, and FGFR signaling pathways, as its triple angiokinase inhibition profile (IC50: VEGFR2 13 nM, PDGFR-β 65 nM, FGFR1/2/3 69/37/108 nM) distinguishes it from sorafenib (lacks FGFR activity) and more selective agents like axitinib [8]. This broad inhibition profile is essential for mechanistic studies of angiogenesis and fibroblast activation where multiple receptor tyrosine kinases contribute to the pathological phenotype [9].

Oral Formulation Development and Salt Form Optimization

Procurement of nintedanib esylate (CAS 656247-18-6) rather than the free base (CAS 656247-17-5) is mandatory for oral formulation development due to the approximately 7,000-fold improvement in aqueous solubility (89 mg/mL vs ~10-20 μM) [8]. The esylate salt's pH-dependent solubility profile, with enhanced dissolution at pH <3, aligns with gastric absorption conditions and enables the lipid-based soft-gelatin capsule formulations described in current patent literature [9]. Researchers developing generic or novel oral nintedanib formulations must account for the Orange Book-listed patent expirations beginning in July 2029 [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nintedanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.